molecular formula C10H13ClN2O2 B3167919 4-Amino-2-chloro-N-(2-methoxyethyl)benzamide CAS No. 926209-18-9

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide

Cat. No. B3167919
CAS RN: 926209-18-9
M. Wt: 228.67 g/mol
InChI Key: ZMAIADKLUOQKMC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H13ClN2O2 . It is used in biochemical research .


Synthesis Analysis

The synthesis of benzamides, including compounds like this compound, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with an amino group at the 4th position and a chloro group at the 2nd position . The benzamide group is further substituted with a methoxyethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.68 g/mol. The hydrochloride form of this compound has a molecular weight of 265.14 g/mol .

Scientific Research Applications

Gastrointestinal and Diagnostic Applications

4-Amino-2-chloro-N-(2-methoxyethyl)benzamide, a derivative of metoclopramide, is primarily recognized for its role in enhancing gastrointestinal motility and aiding in various diagnostic procedures. It is particularly effective in improving the resting tone of the oesophageal sphincter, enhancing gastric emptying, and increasing peristalsis in the duodenum. These properties make it useful in facilitating certain diagnostic procedures like radiological identification of lesions in the small intestine and easing emergency endoscopy in upper gastrointestinal haemorrhage. It also finds application in reducing post-operative vomiting and radiation sickness, alongside ameliorating certain types of drug-induced vomiting. The compound's pharmacodynamic profile indicates rapid absorption and excretion, with a short half-life and partial metabolism through O-demethylation, N-de-ethylation, and amide hydrolysis. It has shown potential in aiding the absorption of other drugs like salicylate, paracetamol, tetracycline, pivampicillin, and levodopa, though it may reduce the absorption of drugs like digoxin when administered in multiple doses. This makes it a compound of interest for improving drug delivery efficiency in patients (Pinder et al., 2012).

Antitumor Applications

Research has identified derivatives of imidazole, including 4-aminoimidazol-5(4)-carboxamide and benzimidazole, which are structurally related to this compound, as compounds with significant antitumor activity. These derivatives have undergone various stages of preclinical testing, indicating their potential in the development of new antitumor drugs and the synthesis of compounds with diverse biological properties. This points towards the possible utility of this compound and its derivatives in oncological research and treatment (Iradyan et al., 2009).

properties

IUPAC Name

4-amino-2-chloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAIADKLUOQKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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